Mafenide propionate

Description

Historical Context of Sulfonamide Antimicrobials and Mafenide (B1675902) Derivatives

The journey into the world of synthetic antimicrobials began in the 1930s with the groundbreaking discovery of sulfonamides, the first class of drugs systematically used to treat and prevent bacterial infections in humans. medchemexpress.com This new era was initiated by the work of German bacteriologist and pathologist Gerhard Domagk, who, in 1932, observed the antibacterial effects of the red dye Prontosil against streptococcal infections in mice. medchemexpress.com Subsequent research by French scientists revealed that the active agent was not Prontosil itself, but its metabolic product, sulfanilamide (B372717) (para-aminobenzenesulfonamide). medchemexpress.com This pivotal discovery triggered a wave of research and development, leading to the synthesis of numerous sulfanilamide derivatives throughout the 1940s, including sulfathiazole, sulfadiazine, and sulfamethazine, which were instrumental during World War II for treating open wounds and intestinal infections. medchemexpress.compatsnap.com

Mafenide, also known as α-amino-p-toluenesulfonamide or homosulfanilamide, emerged from this intensive period of sulfonamide research. tandfonline.com Unlike other sulfonamides, Mafenide has a methylene (B1212753) group separating the amino group from the benzene (B151609) ring. chemicalbook.in It was first synthesized in the United States in 1938 and saw early use in Germany during the 1940s for the topical treatment of war wounds. tandfonline.comtaylorandfrancis.com Its efficacy in controlling burn wound sepsis, particularly against Pseudomonas aeruginosa, led to its prominent use in burn care. taylorandfrancis.comresearchgate.net

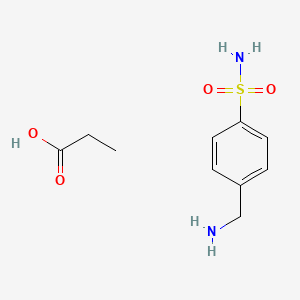

The most commonly used form of Mafenide has been its acetate (B1210297) salt, Mafenide acetate, which is formulated as a cream or solution for topical application. nih.govmsdvetmanual.com However, research has also explored other salt forms, including Mafenide propionate (B1217596), which was formerly used in ophthalmic preparations. chemicalbook.in

Evolution of Mafenide Research Trajectories

The trajectory of Mafenide research has evolved from its initial application as a topical antimicrobial for burns to more nuanced investigations aimed at enhancing its therapeutic profile and overcoming limitations. Early research focused on establishing its broad-spectrum antibacterial activity and its effectiveness in reducing sepsis in burn patients. taylorandfrancis.com

As the challenges of bacterial resistance and the desire for improved drug properties grew, research shifted towards the synthesis and evaluation of Mafenide derivatives. This has included the creation of Schiff bases and carbamate (B1207046) derivatives. tandfonline.com Studies on Schiff bases of Mafenide have shown promising results, with some derivatives exhibiting potent broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. mdpi.comtandfonline.comresearchgate.net For instance, certain Mafenide-derived Schiff bases have demonstrated bactericidal activity, a significant advantage over the bacteriostatic nature of the parent compound. tandfonline.com

The investigation into different salt forms, such as Mafenide propionate, represents another avenue of this research evolution. The formation of different salts can alter the physicochemical properties of a drug, potentially influencing its solubility, stability, and delivery characteristics. frontiersin.orgnih.gov The exploration of this compound for ophthalmic use suggests a research direction aimed at tailoring the compound for specific clinical applications beyond burn care. chemicalbook.in

Rationale for Investigating this compound and Ester Derivatives

The investigation into this compound and other ester derivatives is driven by the scientific pursuit of optimizing drug characteristics. The formation of a salt or ester from a parent drug molecule is a common strategy in pharmaceutical development to enhance its physicochemical and biological properties. frontiersin.orgnih.gov

The primary rationale for creating ester derivatives like this compound often revolves around modifying the drug's lipophilicity. An increase in lipophilicity can enhance the drug's ability to permeate biological membranes, which is a critical factor for topical and transdermal drug delivery. frontiersin.orgontosight.ai Propionate esters, due to the nature of the propionic acid moiety, can alter the hydrophobic-hydrophilic balance of a compound. ontosight.ainih.gov This modification could potentially lead to improved skin penetration and retention, which would be advantageous for a topically applied antimicrobial.

Furthermore, different salt forms can affect a drug's solubility and stability in various formulations. nih.gov The development of a propionate salt may have been aimed at creating a formulation with specific properties suitable for ophthalmic use, such as improved comfort, stability in solution, or compatibility with other excipients. chemicalbook.in The inherent antimicrobial properties of propionate itself, although generally weak, could also be a contributing factor, potentially offering a synergistic effect with the Mafenide molecule. nih.gov

Research Hypotheses and Objectives for this compound Studies

Hypotheses:

Enhanced Lipophilicity and Permeation: It was likely hypothesized that converting Mafenide to its propionate ester would increase its lipophilicity, leading to enhanced penetration through the stratum corneum and into deeper skin layers or ocular tissues.

Improved Formulation Stability: Researchers may have postulated that the propionate salt of Mafenide would exhibit greater stability in specific formulations, such as aqueous solutions for ophthalmic or topical use, compared to the free base or other salts.

Modified Release Characteristics: A key hypothesis could have been that the propionate derivative would provide a more controlled or sustained release of the active Mafenide moiety from a topical formulation, thereby prolonging its antimicrobial effect at the site of application.

Potential for Synergistic Antimicrobial Activity: Given that propionic acid has its own antimicrobial properties, researchers might have hypothesized a synergistic effect between the propionate and Mafenide components, leading to a broader or more potent antimicrobial action. nih.gov

Objectives:

The primary objectives of this compound studies would have logically included:

Synthesis and Characterization: To successfully synthesize this compound and characterize its chemical structure and physicochemical properties, such as melting point, solubility, and partition coefficient.

Evaluation of Antimicrobial Activity: To determine the in vitro antimicrobial spectrum and potency of this compound against a range of relevant bacterial and fungal pathogens and compare it to Mafenide and its acetate salt.

Assessment of Permeation and Delivery: To investigate the permeation of this compound across biological membranes, such as skin or cornea, using in vitro models.

Formulation Development: To develop stable and effective topical or ophthalmic formulations containing this compound.

Detailed Research Findings

Due to the limited availability of specific research data for this compound, the following tables present data for the parent compound, Mafenide, and its more extensively studied acetate salt. This information serves as a proxy to understand the foundational properties of the active molecule.

Physicochemical Properties of Mafenide

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂S | drugbank.com |

| Molecular Weight | 186.23 g/mol | drugbank.com |

| Water Solubility | 5.18 mg/mL (predicted) | drugbank.com |

| logP | -0.37 (predicted) | drugbank.com |

Antimicrobial Activity of Mafenide Acetate

| Microorganism | Activity |

| Pseudomonas aeruginosa | Active |

| Gram-positive bacteria | Active |

| Gram-negative bacteria | Active |

| Clostridia | Active |

Structure

3D Structure of Parent

Properties

CAS No. |

12001-72-8 |

|---|---|

Molecular Formula |

C10H16N2O4S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

4-(aminomethyl)benzenesulfonamide;propanoic acid |

InChI |

InChI=1S/C7H10N2O2S.C3H6O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2-3(4)5/h1-4H,5,8H2,(H2,9,10,11);2H2,1H3,(H,4,5) |

InChI Key |

SVJKMLBXJJZCHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Modification of Mafenide Propionate

Strategies for Mafenide (B1675902) Propionate (B1217596) Synthesis Pathways

The synthesis of mafenide and its derivatives can be achieved through various chemical reactions. One novel and environmentally friendly approach involves the electrochemical reduction of cyano sulfonamides. This method allows for the synthesis of amino sulfonamides like mafenide in good yields (80-86%) through the direct electrochemical hydrogenation of the corresponding nitriles. researchgate.net The process utilizes a nickel cathode, a platinum anode, and a Raney Ni catalyst, and can be performed without the need for high-pressure equipment, making it a safer and more economical alternative to traditional methods. researchgate.net

Esterification Reactions for Propionate Moiety Incorporation

Esterification is a key reaction for incorporating the propionate moiety onto the mafenide structure. This process typically involves the reaction of mafenide with a propionylating agent. While specific literature on the direct synthesis of mafenide propionate is not extensively detailed in the provided search results, the principles of esterification are well-established in organic chemistry. Such reactions would likely involve reacting mafenide's primary amino group or, more plausibly, a hydroxylated precursor, with propionic acid or its reactive derivatives (e.g., propionyl chloride or propionic anhydride) under appropriate catalytic conditions.

Novel Synthetic Routes to Mafenide-based Compounds

Recent research has focused on creating novel mafenide-based compounds through various synthetic strategies to broaden their antimicrobial spectrum and overcome resistance. One such approach is the synthesis of Schiff bases by reacting mafenide with different aldehydes. tandfonline.comtandfonline.com For instance, 21 mafenide-based imines were prepared through condensation reactions with substituted salicylaldehydes or furan/thiophen-2-carbaldehydes. tandfonline.com These modifications have resulted in compounds with promising activity against a range of pathogens, including resistant strains. tandfonline.comresearchgate.net Another innovative route involves the synthesis of benzenesulfonamide-thiazolidinone derivatives from mafenide, which have shown significantly increased inhibitory activity against certain enzymes compared to the parent drug. mdpi.com

Chemical Derivatization and Prodrug Design Principles

Prodrug design is a strategic approach to improve the pharmaceutical properties of a drug, such as solubility, stability, and targeted delivery. nih.govijnrd.org For mafenide, derivatization into prodrugs has been explored to enhance its therapeutic potential. ijsr.netijsr.net

Design of Amino Acid Spacered Mafenide Prodrugs

A notable strategy in mafenide prodrug design involves the use of amino acid spacers. ijsr.netijsr.net This approach aims to create mutual prodrugs by coupling mafenide with another pharmacologically active agent. ijsr.net For example, an amide-based mutual prodrug was synthesized by linking mafenide acetate (B1210297) with nalidixic acid using glycine (B1666218) or phenylalanine as an amino acid spacer. ijsr.netijsr.net The rationale behind using amino acid spacers includes their biocompatibility and potential to aid in the healing process. ijsr.netmedcraveonline.com The synthesis involves coupling the amino acid to one drug molecule and then to the second, creating a single molecule that can be later cleaved in the body to release the two active drugs. ijsr.net

Exploration of Other Biologically Relevant Esters and Amides

Beyond amino acid spacers, other esters and amides of mafenide have been investigated. Carbamate (B1207046) derivatives of the aminomethyl group of mafenide have been synthesized, although these particular compounds did not show significant antimicrobial or antiviral activity in screenings. tandfonline.comtandfonline.com The synthesis of various amides is a common strategy in medicinal chemistry to modify the properties of a lead compound. nih.gov For instance, the synthesis of benzenesulfonamide-thiazolidinone derivatives involves the formation of a thiourea (B124793) intermediate, which is an amide-like structure. mdpi.com These derivatizations aim to enhance the interaction of the drug with its biological target. mdpi.com

Structural Elucidation Methodologies for Synthetic Products

The characterization and structural elucidation of newly synthesized mafenide derivatives are crucial to confirm their chemical identity and purity. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

The primary methods for structural confirmation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the synthesized molecules. tandfonline.commdpi.com Chemical shifts (δ) are reported in parts per million (ppm) and provide detailed information about the chemical environment of each atom. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as N-H, C=O, and S=O bonds, which are characteristic of mafenide and its derivatives. tandfonline.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, which helps in confirming its elemental composition. mdpi.com

Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared with the theoretical values calculated from the proposed chemical formula. tandfonline.comresearchgate.net

Melting Point (m.p.) : The melting point is a physical property used to assess the purity of the synthesized crystalline solids. mdpi.com

Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of a reaction and to get a preliminary idea of the purity of the product. researchgate.net

The following table summarizes the analytical techniques used in the structural elucidation of mafenide derivatives:

| Analytical Technique | Purpose | Reference |

| ¹H NMR | Determines the proton environment and connectivity in the molecule. | tandfonline.com, mdpi.com |

| ¹³C NMR | Determines the carbon skeleton of the molecule. | tandfonline.com, mdpi.com |

| IR Spectroscopy | Identifies functional groups present in the molecule. | tandfonline.com |

| Mass Spectrometry | Confirms the molecular weight and elemental composition. | mdpi.com |

| Elemental Analysis | Verifies the elemental composition of the synthesized compound. | tandfonline.com, researchgate.net |

| Melting Point | Assesses the purity of the solid product. | mdpi.com |

| Thin-Layer Chromatography | Monitors reaction progress and assesses purity. | researchgate.net |

Mechanistic Investigations of Mafenide Propionate Antimicrobial Action

Inhibition of Bacterial Folic Acid Synthesis Pathway by Mafenide (B1675902) Propionate (B1217596)

The long-held belief has been that mafenide, as a sulfonamide antibiotic, exerts its antimicrobial effect by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. core.ac.uk This pathway is critical for the synthesis of purines, pyrimidines, and certain amino acids, which are essential for bacterial growth and replication. ijpsonline.com The proposed mechanism involves mafenide mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA), thereby blocking the production of dihydropteroate and subsequent vital folate derivatives. patsnap.com

However, this classical understanding has been challenged. A significant study found that, unlike other sulfonamides, the inhibitory action of mafenide on Pseudomonas aeruginosa and Escherichia coli was not reversed or prevented by the addition of pABA. nih.gov This suggests that mafenide may not compete with pABA for the same binding site on DHPS, pointing towards a different or more complex mechanism of action. mdpi.com In fact, one study directly concluded that mafenide did not inhibit dihydropteroate synthase in their experiments. nih.gov

Detailed enzymatic inhibition kinetic data for mafenide propionate's interaction with dihydropteroate synthase is not available in the reviewed scientific literature. The conflicting reports on whether mafenide inhibits DHPS at all complicate the ability to define its kinetic parameters. While kinetic analyses are standard for characterizing enzyme inhibitors, the lack of consensus on mafenide's primary target has led to a scarcity of such data. frontiersin.org

The following table reflects the absence of available data for the enzymatic inhibition kinetics of this compound against Dihydropteroate Synthase.

| Parameter | Value | Source |

| Inhibitor | This compound | - |

| Enzyme | Dihydropteroate Synthase (DHPS) | - |

| IC₅₀ | Data not available | - |

| Kᵢ | Data not available | - |

| Type of Inhibition | Data not available | - |

This table is for illustrative purposes to highlight the lack of specific kinetic data for this compound.

Molecular docking and computational studies are powerful tools for visualizing and understanding the interactions between a ligand, such as an antibiotic, and its target enzyme at the molecular level. ijpsonline.comresearchgate.net These studies can predict binding affinities, identify key amino acid residues involved in the interaction, and help to elucidate the mechanism of inhibition.

Despite the utility of these methods, a search of the scientific literature did not yield any specific molecular docking or computational studies investigating the interaction between this compound and bacterial dihydropteroate synthase. This research gap is likely a consequence of the uncertainty surrounding DHPS as the primary target of mafenide.

Comparative Analysis of Antimicrobial Mechanisms: this compound versus Mafenide Analogues

The antimicrobial mechanism of mafenide exhibits key differences when compared to its structural analogues, the traditional sulfonamides. The defining distinction lies in its interaction with pABA. mdpi.com While the action of sulfonamides is typically antagonized by pABA, mafenide's antimicrobial effect is not. nih.gov This suggests a divergence in their mechanism of action at the molecular level.

Mafenide is known to be effective against a wide range of Gram-positive and Gram-negative bacteria, including the particularly problematic Pseudomonas aeruginosa. mdpi.com Its efficacy against such a broad spectrum of pathogens found in burn wounds has made it a valuable therapeutic agent. researchgate.net

| Feature | Mafenide | Traditional Sulfonamides (e.g., Sulfadiazine) | Source |

| Primary Target | Disputed; may not be DHPS | Dihydropteroate Synthase (DHPS) | nih.govmdpi.com |

| pABA Antagonism | No | Yes | nih.govmdpi.com |

| Spectrum of Activity | Broad, including P. aeruginosa | Broad, but resistance is common | mdpi.comnih.gov |

Subcellular and Cellular Targets of this compound within Bacterial Pathogens

The precise subcellular and cellular targets of this compound remain largely unelucidated. drugbank.com While the disruption of the folic acid pathway has been a long-standing hypothesis, the evidence suggests other or additional mechanisms may be at play. nih.govmdpi.com The broad bacteriostatic activity of mafenide indicates that it interferes with fundamental cellular processes necessary for bacterial survival and proliferation. nih.gov

It is known that mafenide penetrates through the eschar of burn wounds, which allows it to reach bacteria in deeper tissues. patsnap.com This ability to penetrate devascularized tissue is a key characteristic of its clinical efficacy. patsnap.comdrugbank.com However, the specific molecular interactions that occur within the bacterial cell leading to growth inhibition are not fully understood. It has been proposed that mafenide may alter the cellular microenvironment, but further research is needed to identify its definitive intracellular targets. mdpi.com

Preclinical Antimicrobial Efficacy Studies of Mafenide Propionate

In Vitro Antimicrobial Spectrum Evaluation

Mafenide (B1675902) and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens in preclinical studies. researchgate.net This section delves into the in vitro evaluation of Mafenide propionate's effectiveness against both Gram-positive and Gram-negative bacteria, its minimum inhibitory and bactericidal concentrations, and the kinetics of its bactericidal action.

Bacterial Strains Susceptibility Profiling: Gram-Positive and Gram-Negative Organisms

Mafenide compounds have shown promising activity against both Gram-positive and Gram-negative pathogens. researchgate.net Research indicates that Mafenide acetate (B1210297) is effective against a range of these organisms, including Pseudomonas aeruginosa, by inhibiting nucleotide synthesis. researchgate.net While Gram-negative bacteria possess an outer membrane that can make them intrinsically more resistant to certain antimicrobial agents, Mafenide has demonstrated efficacy. nih.gov In a study comparing various topical antimicrobials, Mafenide acetate generated inhibitory zones for most tested microorganisms. clouds.com.tr

Gram-negative bacteria like Escherichia coli, Klebsiella species, and Pseudomonas species are significant causes of healthcare-associated infections. nih.gov Similarly, Gram-positive bacteria such as Staphylococcus aureus are also a major concern. nih.gov Studies on Mafenide-based Schiff bases have shown activity against both Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) starting from 7.81 µM, and Gram-negative bacteria with MICs from 15.62 µM. researchgate.net

Table 1: Susceptibility of Bacterial Strains to Mafenide Derivatives

| Bacterial Type | Genus/Species | Susceptibility | Source |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus | Susceptible | researchgate.netresearchgate.net |

| Gram-Negative | Pseudomonas aeruginosa | Susceptible | researchgate.netmdpi.com |

| Gram-Negative | Escherichia coli | Susceptible | researchgate.net |

| Gram-Positive | Enterococcus species | Susceptible | researchgate.net |

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. fhs-afs.netkoreascience.kr The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. googleapis.comcardiff.ac.uk

For Mafenide-based compounds, MIC values have been reported to be as low as 3.91 μM against a range of pathogens. researchgate.net In one study, the MIC of Mafenide acetate against Pseudomonas aeruginosa was found to be lower than that of other tested agents after 24 hours of treatment. mdpi.com Another study reported that Mafenide, when combined with copper nanocomposite, had a four-fold lower MIC (12.5 μg/ml) compared to Mafenide alone (50 μg/ml). researchgate.net

The determination of MBC is crucial to understand whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). googleapis.com Unlike Mafenide itself, many of its imine derivatives have been shown to be bactericidal. researchgate.net

Table 2: MIC and MBC Data for Mafenide and its Derivatives

| Compound/Derivative | Pathogen | MIC | MBC | Source |

|---|---|---|---|---|

| Mafenide-based imines | Gram-positive bacteria | from 7.81 µM | Bactericidal | researchgate.net |

| Mafenide-based imines | Gram-negative bacteria | from 15.62 µM | Bactericidal | researchgate.net |

| Mafenide with Copper Nanocomposite | Not specified | 12.5 µg/ml | Not specified | researchgate.net |

| Mafenide only | Not specified | 50 µg/ml | Not specified | researchgate.net |

Time-Kill Kinetic Studies

Time-kill kinetic studies are essential for evaluating the rate at which an antimicrobial agent kills a bacterial population over time. clouds.com.trmdpi.com These studies provide valuable information that can predict therapeutic outcomes. clouds.com.tr

In a study evaluating the antimicrobial efficacy of various solutions against Pseudomonas aeruginosa, Mafenide acetate showed a lower reduction in bacterial count after 15 minutes compared to other agents. mdpi.com However, over a 22-hour period in an ex vivo skin wound model, Mafenide acetate was more effective, demonstrating a significant reduction in bacterial load. mdpi.com This suggests that while the initial bactericidal activity of Mafenide acetate may be slower, its effect is pronounced over a longer duration. Time-kill assays have been instrumental in demonstrating the bactericidal nature of Mafenide derivatives. researchgate.net

Antimicrobial Activity Against Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) organisms is a significant global health threat. nih.govnih.gov Mafenide and its derivatives have shown promising activity against several of these challenging pathogens.

Evaluation Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of both hospital and community-acquired infections. googleapis.comnih.gov Studies have shown that Mafenide-based compounds retain their activity against MRSA. researchgate.net Specifically, Mafenide-based imines have demonstrated promising activity against MRSA with MICs starting from 7.81 µM. researchgate.net

Propionate (B1217596), a short-chain fatty acid, has also been shown to inhibit the growth of MRSA. nih.govfrontiersin.org Sodium propionate has been found to be the most potent among short-chain fatty acids in inhibiting the growth of MRSA and multidrug-resistant clinical isolates. nih.gov While propionate itself has a bacteriostatic effect on MRSA, its combination with other agents can enhance its inhibitory action. nih.govfrontiersin.org For instance, co-treatment of MRSA with sodium propionate and a D-alanylation inhibitor resulted in approximately 80% growth inhibition. nih.gov

Table 3: Activity of Mafenide Derivatives and Propionate against MRSA

| Compound | Effect | MIC | Source |

|---|---|---|---|

| Mafenide-based imines | Bactericidal | from 7.81 µM | researchgate.net |

| Sodium Propionate | Bacteriostatic | 125 mM (when combined with AMSA) | nih.gov |

Assessment Against Multi-Drug Resistant (MDR) Pseudomonas aeruginosa

Pseudomonas aeruginosa is a Gram-negative bacterium known for its intrinsic resistance mechanisms and its ability to cause severe nosocomial infections. mdpi.comnih.govcontagionlive.com Mafenide acetate has demonstrated efficacy against P. aeruginosa. researchgate.netmdpi.com In vitro studies have confirmed the antimicrobial efficacy of Mafenide acetate in P. aeruginosa infections. mdpi.com

Newer antibiotic combinations like ceftazidime-avibactam and ceftolozane-tazobactam are showing promise against MDR P. aeruginosa. nih.gov Research on Mafenide derivatives is also contributing to the fight against this pathogen. For instance, Mafenide-based Schiff bases have shown activity against Gram-negative bacteria, including P. aeruginosa, with MICs starting from 15.62 µM. researchgate.net

Analysis of Biofilm Inhibition and Eradication

The ability of an antimicrobial agent to combat biofilms—structured communities of bacteria encased in a self-produced protective matrix—is crucial for resolving persistent infections. However, in vitro studies have indicated that mafenide may have minimal activity against established bacterial and fungal biofilms. nih.gov While specific data on this compound is scarce, studies on the closely related mafenide acetate have shown limited efficacy in reducing biofilm formation. For instance, one study observed that while mafenide acetate could reduce biofilm formation of Pseudomonas aeruginosa to some extent after 24 hours, its initial 15-minute impact was less pronounced compared to other agents. uc.edunih.gov Another study explicitly stated that mafenide acetate showed only minimal activity against the tested bacterial and fungal biofilms. nih.gov The inherent resistance of biofilms poses a significant challenge to antimicrobial therapy, and the available evidence suggests that this compound may face similar limitations in its ability to inhibit and eradicate these resilient bacterial structures. nih.govnih.govresearchgate.net

In Vitro Cytotoxicity Assessment in Mammalian Cell Lines

The potential for an antimicrobial agent to harm host cells is a critical consideration in its development and clinical use. In vitro cytotoxicity studies on mafenide compounds have revealed a dose-dependent toxic effect on mammalian cell lines, including keratinocytes and fibroblasts, which are essential for wound healing.

Impact on Keratinocyte Viability and Proliferation

Keratinocytes are the primary cell type in the epidermis and play a vital role in restoring the skin barrier after injury. Studies on mafenide acetate have demonstrated significant cytotoxic effects on human keratinocytes in culture. uc.edunih.gov Research has shown that mafenide acetate can lead to a statistically significant decrease in keratinocyte growth rates. uc.edunih.gov One study observed that even at diluted concentrations, mafenide acetate remained completely inhibitory to the proliferation of these cells. uc.edu Morphological changes, such as ballooning degeneration and glycogen (B147801) depletion, have also been noted in keratinocytes exposed to mafenide. nih.gov These findings suggest that mafenide compounds, likely including this compound, may impair the re-epithelialization process, a critical step in wound healing. taylorandfrancis.com

Pharmacological and Pharmacokinetic Research of Mafenide Propionate Preclinical Focus

Preclinical Absorption and Distribution Studies

The absorption and distribution of Mafenide (B1675902) propionate (B1217596) are critical determinants of its efficacy at the site of infection and its systemic exposure. As a topical agent, its ability to penetrate compromised skin and distribute to underlying tissues is paramount.

Tissue Penetration Dynamics in Ex Vivo Models

Ex vivo models, which utilize excised animal tissues, are instrumental in evaluating the tissue penetration of topical agents like Mafenide propionate. These models preserve the complex architecture of the skin, offering a more realistic barrier than in vitro cell cultures. nih.gov Porcine skin is frequently used due to its structural similarity to human skin. diva-portal.org

In these models, the formulation containing this compound would be applied to the epidermal surface of the skin, which is often mounted in a Franz diffusion cell. This apparatus allows researchers to measure the amount of the drug that permeates through the skin and into a receptor fluid over time.

Systemic Exposure and Tissue Distribution in Animal Models

Following topical application, Mafenide is absorbed through the skin, particularly in devascularized areas like burn wounds, leading to systemic circulation. drugs.comdrugbank.com Animal models are essential for characterizing the extent of this systemic absorption and the subsequent distribution of the compound into various organs and tissues. nih.gov Such studies typically involve applying the drug to a defined area of skin on an animal model (e.g., rats or rabbits) and measuring the concentration of the parent drug and its metabolites in blood and different tissues over time.

While specific pharmacokinetic parameters for this compound in animal models are not available in the cited literature, human studies with Mafenide acetate (B1210297) cream demonstrate significant systemic absorption. These studies serve as a proxy for the data that would be sought in preclinical animal models.

| Analyte | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) |

|---|---|---|

| Mafenide (Parent Drug) | 2 hours | 26 to 197 µg/mL |

| p-carboxybenzenesulfonamide (Metabolite) | 3 hours | 10 to 340 µg/mL |

These findings indicate that within 24 hours, the combined blood levels of the parent drug and its metabolite return to pre-treatment levels. fda.gov Preclinical animal studies for this compound would aim to generate similar data, establishing key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC).

Metabolism and Biotransformation Pathways

This compound is a prodrug, meaning it is administered in an inactive form that is converted to the active drug, Mafenide, within the body. scirp.org This biotransformation is a critical step in its mechanism of action.

Identification of Metabolites of this compound

The metabolism of this compound is a two-step process. First, the propionate ester is hydrolyzed to yield the active Mafenide and propionic acid. The released Mafenide is then rapidly metabolized further. The primary and inactive metabolite of Mafenide is p-carboxybenzenesulfonamide. drugs.com Propionic acid enters the body's natural metabolic pools and is metabolized through endogenous pathways. mhmedical.com

| Precursor | Metabolite | Pharmacological Activity |

|---|---|---|

| This compound | Mafenide | Active |

| This compound | Propionic Acid | Inactive (endogenous substance) |

| Mafenide | p-carboxybenzenesulfonamide | Inactive |

Enzymatic Pathways Involved in Propionate Ester Hydrolysis and Mafenide Metabolism

The biotransformation of this compound involves distinct enzymatic pathways for the hydrolysis of the ester and the subsequent metabolism of the active Mafenide.

The hydrolysis of the propionate ester bond is primarily mediated by carboxylesterases. scirp.orgebrary.net These enzymes are ubiquitously expressed throughout the body, with high concentrations in the liver, plasma, and intestine. ebrary.net This enzymatic action efficiently cleaves the ester linkage, releasing the active Mafenide at the site of application and systemically following absorption. scirp.org

Once formed, Mafenide is rapidly converted to p-carboxybenzenesulfonamide. drugs.comdrugbank.com This metabolic step involves the oxidation of the aminomethyl group to a carboxyl group. Mafenide and its primary metabolite also act as carbonic anhydrase inhibitors. youtube.com The metabolite is quickly eliminated from the body via renal excretion. drugbank.com

| Metabolic Step | Enzyme Class | Location |

|---|---|---|

| This compound → Mafenide + Propionic Acid | Carboxylesterases | Skin, Plasma, Liver, Intestine |

| Mafenide → p-carboxybenzenesulfonamide | (Oxidative Enzymes) | Liver, other tissues |

| Mafenide (and metabolite) | Carbonic Anhydrase (Inhibition) | Systemic |

Preclinical Pharmacodynamic Modeling

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to predict the efficacy of an antimicrobial agent. nih.govmdpi.com This modeling establishes a relationship between drug exposure (PK) and the antimicrobial effect (PD), typically measured as a reduction in bacterial count. nih.gov

For a topical agent like this compound, preclinical PD modeling would likely employ an animal infection model, such as a superficial wound or burn infection model in mice. asm.orgresearchgate.net In these models, a standardized wound is created and inoculated with a clinically relevant pathogen (e.g., Pseudomonas aeruginosa or Staphylococcus aureus). nih.gov

Different dosing regimens of this compound would be applied, and two sets of data would be collected:

Pharmacokinetic data: Drug concentrations in the tissue and/or blood over time.

Pharmacodynamic data: The number of viable bacteria (colony-forming units, or CFU) in the wound tissue at various time points post-treatment.

By integrating these datasets, researchers can identify the PK/PD index (e.g., AUC/MIC or Cmax/MIC) that best correlates with bacterial killing. This modeling helps to define the target drug exposure levels needed for therapeutic success and to optimize dosing regimens for subsequent clinical trials. researchgate.net While the utility of such models for antimicrobial development is well-established, specific preclinical PD modeling studies for this compound were not identified in the searched literature.

Correlation of Concentration with Antimicrobial Effect in In Vitro and Animal Models

This compound has been identified as a topical sulfonamide intended to prevent the colonization of burn wounds by both gram-positive and gram-negative bacteria. kahedu.edu.in It is noted to have been used in preparations such as a 1% cream. uoanbar.edu.iq However, specific preclinical data from in vitro or animal models that would allow for a detailed analysis of the correlation between its concentration and its antimicrobial effect is not available in the reviewed literature.

Studies detailing minimum inhibitory concentrations (MIC), concentration-dependent killing rates, or post-antibiotic effects for this compound against various pathogens could not be located. Similarly, animal model studies that correlate specific tissue or wound concentrations of this compound with bacterial load reduction or therapeutic outcomes are absent from the available search results. While its general purpose is to prevent infection, quantitative data demonstrating this effect in a preclinical setting is not provided. kahedu.edu.in

Due to the lack of available data, a data table illustrating the concentration-effect correlation cannot be generated.

Mathematical Modeling of Drug-Pathogen Interactions

There is no information available in the searched literature regarding the use of mathematical modeling to describe the interaction between this compound and pathogenic microorganisms. The development of pharmacokinetic/pharmacodynamic (PK/PD) models, which are crucial for understanding the time course of antimicrobial activity and for optimizing dosing regimens, has not been described for this specific compound. Such models would typically integrate data on drug absorption, distribution, metabolism, and excretion with its antimicrobial potency (e.g., MIC) to simulate the effect on a bacterial population over time. The absence of foundational preclinical data for this compound precludes the development of these advanced models.

Mechanisms of Antimicrobial Resistance to Mafenide Propionate

Molecular Mechanisms of Acquired Resistance

Acquired resistance to Mafenide (B1675902) involves specific changes in bacterial physiology and structure that prevent the drug from reaching its target or negate its effects. These mechanisms include mutations in target enzymes, the active removal of the drug from the cell, and adaptations in metabolic pathways.

The primary target for most sulfonamide antibiotics is dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. patsnap.comrupahealth.compatsnap.com These drugs act as competitive inhibitors, mimicking the enzyme's natural substrate, para-aminobenzoic acid (pABA), thereby halting the production of dihydrofolic acid, a precursor for DNA and RNA synthesis. patsnap.com Consequently, a common resistance mechanism is the alteration of the DHPS enzyme itself. nih.govsigmaaldrich.com Mutations in the bacterial folP gene, which encodes DHPS, can reduce the binding affinity of sulfonamides to the enzyme's active site without significantly compromising the enzyme's ability to bind with pABA. patsnap.com

However, the specific interaction of Mafenide with DHPS is a subject of some debate. While it is structurally a sulfonamide, some research has indicated that its mechanism may be distinct from others in its class. nih.gov One study found that, unlike classic sulfonamides, the inhibitory action of Mafenide on intact bacterial cells was not reversed or prevented by the addition of pABA. nih.gov Furthermore, at the enzyme level, this study showed that Mafenide did not inhibit dihydropteroate synthase, suggesting it may not exert its effects in the same manner as other sulfonamides. nih.gov Despite this, the prevailing understanding for the broader sulfonamide class, including Mafenide, points to the inhibition of folic acid synthesis as a primary mechanism of action. patsnap.com

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antimicrobial agents, out of the bacterial cell. nih.govfrontiersin.org This process reduces the intracellular concentration of the drug, preventing it from reaching its target and conferring resistance. The overexpression of genes encoding these pumps is a significant mechanism of multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. frontiersin.orgmdpi.com

Several major superfamilies of efflux pumps contribute to antimicrobial resistance:

The Resistance-Nodulation-Division (RND) Family: Particularly prominent in Gram-negative bacteria like Pseudomonas aeruginosa, RND pumps form tripartite systems that span the inner membrane, periplasm, and outer membrane, allowing them to expel substrates directly into the external environment. mdpi.commdpi.com The MexAB-OprM pump is a well-characterized example that contributes to intrinsic resistance against a broad spectrum of drugs. mdpi.com

The Major Facilitator Superfamily (MFS): Found in all kingdoms of life, MFS transporters are a large and diverse group of secondary carriers that utilize the proton motive force to export substrates. mdpi.comnih.gov

The ATP-Binding Cassette (ABC) Superfamily: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. mdpi.comnih.gov

While specific studies documenting the efflux of Mafenide propionate (B1217596) are limited, the broad substrate specificity of many MDR pumps makes them a highly probable mechanism of resistance. nih.govmdpi.com Overexpression of these pumps, often due to mutations in their regulatory genes, can lead to decreased susceptibility to Mafenide and other structurally unrelated antibiotics. mdpi.com

| Efflux Pump Superfamily | Energy Source | Bacterial Type | Examples |

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Gram-Negative | MexAB-OprM, AcrAB-TolC |

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Gram-Positive & Gram-Negative | NorA, PmrA |

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Gram-Positive & Gram-Negative | Msr(A), Sav1866 |

| MATE (Multidrug and Toxic Compound Extrusion) | Sodium Ion or Proton Gradient | Gram-Positive & Gram-Negative | NorM |

| SMR (Small Multidrug Resistance) | Proton Motive Force | Gram-Positive & Gram-Negative | QacA/B, Smr |

Bacteria can develop resistance by adapting their metabolic processes to circumvent the effects of an antimicrobial agent. nih.gov For traditional sulfonamides, one such adaptation is the overproduction of pABA, which can outcompete the drug at the DHPS active site. However, as noted, research suggests this mechanism may not be effective against Mafenide, whose action was not reversed by pABA. nih.gov

Other metabolic adaptations can also contribute to resistance or tolerance:

Metabolic Bypassing: Bacteria may develop or utilize alternative metabolic pathways to synthesize essential compounds, thereby bypassing the inhibited step. For folate synthesis, this could involve scavenging folates from the host environment, rendering the DHPS-inhibiting action of sulfonamides ineffective.

Altered Metabolic States: Bacteria within biofilms often exhibit altered metabolic activity compared to their free-living counterparts. nih.gov The reduced metabolic rate in parts of a biofilm can lead to antibiotic tolerance, as many antibiotics are most effective against actively metabolizing and dividing cells. nih.gov Pathogens can also regulate their metabolism during an infection to enhance virulence, and these adaptations may incidentally contribute to drug resistance. nih.gov

Genetic Basis of Resistance Development

The development of antimicrobial resistance is fundamentally a genetic process, driven by mutations and the acquisition of new genetic information through horizontal gene transfer.

The most common and clinically significant mechanism of high-level sulfonamide resistance is the acquisition of mobile genetic elements that carry specific resistance genes. rupahealth.com Rather than relying on mutations in the native chromosomal folP gene, bacteria can acquire alternative genes—sul1, sul2, and sul3—which encode for highly resistant forms of the DHPS enzyme. nih.govplos.orgfrontiersin.org These acquired enzymes are structurally divergent from the native DHPS and have a very low affinity for sulfonamides, yet they can efficiently carry out the synthesis of dihydropteroate. rupahealth.comspringernature.com

These sul genes are frequently located on plasmids and integrons, which are genetic elements that can move within and between bacterial species. nih.govplos.orgnih.gov

sul1 is typically found as part of a conserved sequence within class 1 integrons, which are genetic platforms known for capturing and expressing various resistance gene cassettes. nih.gov

sul2 is often located on small, non-conjugative or large, conjugative plasmids. nih.gov

sul3 is a more recently discovered gene also found on mobile plasmids. nih.govfrontiersin.org

The presence of these genes on plasmids, which often carry resistance determinants for multiple other classes of antibiotics, facilitates the co-selection and spread of multidrug-resistant strains. plos.orgspringernature.com

| Resistance Gene | Encoded Protein | Typical Genetic Location | Key Characteristics |

| sul1 | Sulfonamide-resistant DHPS Type I | Class 1 Integrons, Plasmids | Often linked to other resistance genes; widespread globally. nih.govspringernature.com |

| sul2 | Sulfonamide-resistant DHPS Type II | Small non-conjugative or large conjugative plasmids. nih.gov | Independent of integron structures. |

| sul3 | Sulfonamide-resistant DHPS Type III | Plasmids | Less prevalent than sul1 and sul2 but has potential for dissemination. nih.govfrontiersin.org |

Horizontal gene transfer (HGT) is the primary mechanism by which bacteria share resistance genes, allowing for their rapid dissemination through a population. wikipedia.org The spread of plasmid-borne sul genes is a classic example of HGT in action. researchgate.netresearchgate.net The main mechanisms of HGT are:

Conjugation: This process involves the direct transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through cell-to-cell contact. asm.org It is the most significant mechanism for spreading large plasmids that carry multiple resistance genes, including the sul genes. nih.govasm.org

Transformation: This involves the uptake and incorporation of naked DNA from the surrounding environment. While less common for large plasmids, it plays a role in bacterial evolution and the acquisition of resistance determinants.

Transduction: In this mechanism, bacterial DNA is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria).

The mobility of plasmids and integrons carrying sul genes via conjugation allows for the rapid spread of Mafenide and general sulfonamide resistance across different bacterial species and genera, contributing significantly to the challenge of antibiotic resistance in clinical and environmental settings. wikipedia.orgresearchgate.net

Strategies to Counteract Resistance Development

The emergence of microbial resistance to established antimicrobial agents such as Mafenide acetate (B1210297) necessitates the development of strategies to preserve its clinical efficacy. Research efforts are increasingly directed towards innovative approaches that can mitigate or overcome resistance mechanisms. These strategies primarily revolve around the use of Mafenide acetate in combination with other antimicrobial agents and the chemical modification of the Mafenide molecule itself to enhance its activity against resistant strains.

Combinatorial Antimicrobial Approaches

A promising strategy to combat resistance is the use of Mafenide acetate in combination with other topical antimicrobial agents. This approach can result in synergistic or additive effects, broadening the spectrum of activity and reducing the likelihood of resistance development.

A study investigating the antimicrobial efficacy of various wound irrigation solutions against Pseudomonas aeruginosa provides insights into the potential for combinatorial therapy. nih.gov The research evaluated Mafenide acetate (MA), citric acid (CA), Lavanox (LAV, a sodium hypochlorite (B82951) solution), and Prontosan (PRT, a polyhexanide and betaine (B1666868) solution) both individually and in contexts that suggest potential for combined or rotational use. nih.gov

The findings indicated that while Mafenide acetate was particularly effective after a longer treatment duration (22 hours), other agents like Prontosan and Lavanox showed higher bacterial reduction in a shorter time frame (15 minutes). nih.gov This suggests that a combinatorial or sequential application of these agents could provide both immediate and sustained antimicrobial action, potentially preventing the emergence of resistant strains. nih.gov

The study also assessed the reduction of P. aeruginosa biofilms, which are notoriously difficult to treat and contribute significantly to antibiotic resistance. While Mafenide acetate demonstrated biofilm reduction capabilities, the efficacy varied with treatment duration. nih.gov Combining it with agents that have different mechanisms of action could offer a more robust anti-biofilm strategy.

| Agent | Log10 Bacterial Reduction (15 min Suspension Assay) | Biofilm Reduction (24 h Treatment) | Log10 Bacterial Reduction in Skin Model (22 h) |

|---|---|---|---|

| Mafenide acetate (MA) 5% | 1.23 | Data not specified as percentage | 3.6 |

| Citric acid (CA) 2% | 5.77 | Data not specified as percentage | Not reported for 22h |

| Lavanox (LAV) | 4.91 | ~25% (15 min), less effective at 24h | Not reported for 22h |

| Prontosan (PRT) | 4.74 | ~68% | Not reported for 22h |

The potential for such combinatorial approaches warrants further investigation to determine optimal concentrations and application protocols for clinical use in preventing and treating wound infections caused by resistant bacteria. nih.gov

Investigation of Resistance Modifiers

Another avenue for counteracting resistance is the development of "resistance modifiers." While classic resistance modifiers—compounds that restore the activity of an antibiotic against a resistant bacterium—have not been extensively studied for Mafenide, a related and promising strategy involves the chemical modification of the Mafenide molecule itself. This approach aims to create new derivatives with enhanced antimicrobial properties, particularly against resistant pathogens.

One significant area of research has been the synthesis of Mafenide-based Schiff bases. tandfonline.com A study detailed the preparation of 21 such compounds, which were then screened for their antimicrobial efficacy. tandfonline.com These novel derivatives demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, pathogenic fungi, and mycobacterial strains. tandfonline.com

Crucially, many of these new compounds retained their activity against a panel of "superbugs," including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant staphylococci and enterococci, and multidrug-resistant Mycobacterium tuberculosis, with no evidence of cross-resistance. tandfonline.com Furthermore, unlike the parent Mafenide, which is bacteriostatic, most of its imine derivatives were found to be bactericidal. tandfonline.com

The research identified that derivatives incorporating iodinated salicylidene and 5-nitrofuran/thiophene-methylidene scaffolds were particularly potent, suggesting these are promising candidates for further development. tandfonline.com This approach of modifying an existing drug scaffold represents a viable strategy to overcome acquired resistance and develop more potent antimicrobial agents. tandfonline.comnih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity vs. Mafenide |

|---|---|---|---|

| Mafenide (Parent Drug) | Various bacteria | Relatively high MIC values | Bacteriostatic |

| Mafenide-based Schiff Bases (21 derivatives) | Gram-positive & Gram-negative bacteria, fungi, mycobacteria | As low as 3.91 μM | Significantly more active |

| Selected Schiff Base Derivatives | MRSA, VRE, multidrug-resistant M. tuberculosis | Potent activity maintained | Bactericidal, no cross-resistance |

Advanced Analytical Methodologies for Mafenide Propionate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating Mafenide (B1675902) propionate (B1217596) from related substances, impurities, or formulation excipients, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., PDA)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Mafenide and its salts, including the propionate form. Reversed-phase HPLC is commonly utilized for its ability to separate compounds based on their hydrophobicity.

A study detailing an HPLC method for the quantification of Mafenide in a film-forming spray formulation highlights the use of a C8 column. researchgate.net The separation was achieved using a mobile phase consisting of 10 mM potassium dihydrogen phosphate (B84403) and methanol (B129727) in an 85:15 v/v ratio, with a flow rate of 0.8 mL/min. researchgate.net Detection was performed using a Photodiode Array (PDA) detector at a wavelength of 222 nm. researchgate.net This method demonstrated linearity in the concentration range of 5 to 25 ppm. researchgate.net Key validation parameters for such a method often include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For instance, one developed method reported an LOD of 19 ng/mL and an LOQ of 58 ng/mL, with a regression coefficient (R²) of 0.9995, indicating excellent linearity. researchgate.net

Ion-pair chromatography, a variant of HPLC, has also been successfully applied to the analysis of Mafenide acetate (B1210297). creighton.edu This method employed a reversed-phase C18 column with UV detection at 270 nm. The mobile phase consisted of methanol and a pH 5.0 phosphate buffer (65:35, v/v) containing 2 mM 1-heptanesulfonic acid as an ion-pairing agent, at a flow rate of 1.0 ml/min. creighton.edu This approach yielded linear standard curves over a concentration range of 2 to 100 mg/L, with within-day and day-to-day relative standard deviations below 2.4% and 4.4%, respectively. creighton.edu

The selection of the stationary phase, mobile phase composition, and detector is critical and is tailored to the specific analytical challenge, whether it be for assay determination, impurity profiling, or stability studies. mdpi.comtransharmreduction.org

Table 1: Example HPLC Method Parameters for Mafenide Analysis

| Parameter | Condition 1 researchgate.net | Condition 2 creighton.edu |

| Column | InertSustain C8 (4.6 x 250 mm, 5µm) | Reversed-phase C18 |

| Mobile Phase | 10 mM KH₂PO₄ : Methanol (85:15 v/v) | Methanol : Phosphate Buffer (pH 5.0) (65:35, v/v) with 2 mM 1-heptanesulfonic acid |

| Flow Rate | 0.8 mL/min | 1.0 mL/min |

| Detector | PDA | UV |

| Wavelength | 222 nm | 270 nm |

| Linear Range | 5 - 25 ppm | 2 - 100 mg/L |

| R² | 0.9995 | Not Specified |

| LOD | 19 ng/mL | Not Specified |

| LOQ | 58 ng/mL | Not Specified |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net While Mafenide propionate itself is not sufficiently volatile for direct GC analysis without derivatization, GC is essential for identifying and quantifying volatile impurities or residual solvents that may be present in the drug substance or formulation. hawach.comnih.gov

The headspace technique is a common sample introduction method in GC for analyzing volatile components in solid or liquid samples. hawach.com This involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC system. hawach.com This method is advantageous as it is relatively "clean," preventing non-volatile matrix components from contaminating the GC system and extending column life. hawach.com

For non-volatile compounds, derivatization can be employed to increase their volatility, reduce polarity, and improve thermal stability, making them amenable to GC analysis. hawach.com

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a high-efficiency separation technique based on the differential migration of charged species in an electric field. colby.edulibretexts.org It is a valuable alternative and complementary method to HPLC. Various modes of CE can be applied to the analysis of this compound. bccampus.caufl.edu

Capillary Zone Electrophoresis (CZE) : This is the simplest mode of CE, where separation occurs in a capillary filled with a buffer. Separation is based on the different electrophoretic mobilities of the analytes. bccampus.cabdn.go.th

Micellar Electrokinetic Chromatography (MEKC) : This technique involves the addition of a surfactant to the buffer at a concentration above its critical micelle concentration. This allows for the separation of both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. libretexts.orgbdn.go.th

Capillary Gel Electrophoresis (CGE) : In this mode, the capillary is filled with a gel that acts as a molecular sieve, enabling separations based on size. libretexts.orgbccampus.ca

The high resolving power of CE makes it suitable for separating closely related impurities from the main compound. colby.edu

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. bipm.orgb-cdn.net

For this compound, the ¹H-NMR spectrum would show characteristic signals for the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) protons of the aminomethyl group, and the protons of the propionate moiety (ethyl group). docbrown.info The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a fingerprint of the molecule's structure. docbrown.info

Similarly, the ¹³C-NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the benzene ring, the aminomethyl carbon, the carbonyl carbon, and the alkyl carbons of the propionate group. chemicalbook.com

Table 2: Predicted NMR Data for the Propionate Moiety (Based on typical chemical shifts for similar functional groups)

| Moiety | Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Propionate | -CH₂- | ~2.3 (quartet) | ~28 |

| Propionate | -CH₃ | ~1.1 (triplet) | ~9 |

| Propionate | C=O | - | ~174 |

Note: Actual chemical shifts can vary depending on the solvent and other molecular factors. bipm.orgslu.se

Mass Spectrometry (MS, LC-MS/MS, MALDI-TOF) for Molecular Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. psu.edu The molecular formula of Mafenide is C₇H₁₀N₂O₂S, with a molecular weight of approximately 186.23 g/mol . nist.govnih.gov

When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for both the quantification and identification of compounds in complex mixtures. psu.edue-b-f.eulcms.cz In LC-MS/MS, the LC separates the components of a mixture, which are then ionized and analyzed by two mass spectrometers in series. The first mass spectrometer selects the ion of interest (e.g., the molecular ion of this compound), which is then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. sciex.comresearchgate.net

For example, a highly sensitive LC-MS/MS method for a related compound, fluticasone (B1203827) propionate, achieved a lower limit of quantification (LLOQ) of 0.200 pg/mL in human plasma, demonstrating the exceptional sensitivity of this technique. sciex.com Such methods are crucial for pharmacokinetic studies where concentrations can be extremely low. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another mass spectrometry technique that can be used for the analysis of non-volatile and thermally labile compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental for the structural elucidation and quantification of this compound. Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide distinct and complementary information regarding the molecule's electronic transitions and functional group vibrations, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily employed for the quantitative analysis of this compound in solution. The presence of the benzene ring conjugated with the sulfonamide group gives rise to characteristic electronic absorptions in the UV region. When dissolved in a polar solvent such as methanol, this compound typically exhibits a principal absorption maximum (λmax) at approximately 266 nm. This absorption corresponds to the π → π* electronic transitions within the aromatic system. The molar absorptivity (ε) at this wavelength is a key parameter for quantification via the Beer-Lambert law. A secondary, less intense absorption shoulder may also be observed around 220 nm. These spectral features are crucial for developing spectrophotometric assays and for setting the detection wavelength in High-Performance Liquid Chromatography (HPLC) systems.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, confirming its chemical identity. The IR spectrum provides a unique "fingerprint" by revealing the vibrational frequencies of specific chemical bonds. Analysis of the spectrum, typically obtained using the Potassium Bromide (KBr) pellet method, shows characteristic absorption bands corresponding to both the mafenide and propionate moieties.

Key vibrational assignments for this compound are detailed in the table below. The presence of strong bands for the sulfonamide (S=O), ester carbonyl (C=O), and primary amine (N-H) groups are definitive indicators of the compound's structure.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3350 | Primary Amine (Ar-NH₂) | N-H Symmetric & Asymmetric Stretching |

| 3080 - 3010 | Aromatic C-H | C-H Stretching |

| 2980 - 2850 | Aliphatic C-H | C-H Stretching (from propionate) |

| 1745 - 1735 | Ester Carbonyl | C=O Stretching |

| 1620 - 1580 | Aromatic Ring | C=C Ring Stretching |

| 1340 - 1310 | Sulfonamide (SO₂) | S=O Asymmetric Stretching |

| 1165 - 1150 | Sulfonamide (SO₂) | S=O Symmetric Stretching |

| 1250 - 1180 | Ester C-O | C-O Stretching |

Validation of Analytical Methods for Biological Matrices

The reliable quantification of this compound in complex biological matrices, such as human plasma or serum, necessitates the development and rigorous validation of a suitable bioanalytical method. Typically, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometry (MS) detection is employed. Method validation is performed in accordance with established regulatory guidelines to ensure the data generated is accurate, precise, and reproducible. The following sections detail the key validation parameters for a hypothetical RP-HPLC-UV method for this compound analysis in human plasma.

Specificity Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. For this compound, this was demonstrated by analyzing six different batches of blank human plasma to confirm the absence of interfering peaks at the retention time of the analyte and its internal standard. Furthermore, the plasma was spiked with this compound and its primary metabolite, p-carboxybenzenesulfonamide, as well as other commonly co-administered drugs. The resulting chromatograms showed that the peak for this compound was well-resolved with no co-eluting interferences, confirming the method's high specificity.

Accuracy and Precision Accuracy describes the closeness of the mean test results to the true concentration, while precision measures the degree of scatter between a series of measurements. These were evaluated by analyzing quality control (QC) samples at three concentration levels: low, medium, and high. Intra-day accuracy and precision were determined by analyzing five replicates of each QC level on the same day. Inter-day accuracy and precision were assessed by analyzing the QC samples over three consecutive days. The acceptance criteria are typically an accuracy within 85-115% (80-120% for the LLOQ) and a precision (expressed as Relative Standard Deviation, %RSD) not exceeding 15% (20% for the LLOQ).

Table 2: Intra-day and Inter-day Accuracy and Precision of this compound in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||

| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) | Mean Conc. (ng/mL) | ||

| Low | 30 | 29.1 | 97.0 | 6.8 | 29.8 |

| Medium | 300 | 308.4 | 102.8 | 4.5 | 305.1 |

| High | 1500 | 1465.5 | 97.7 | 3.1 | 1480.5 |

Linearity The linearity of the method was established by constructing an eight-point calibration curve over a specified concentration range. Plasma samples were spiked with this compound to achieve concentrations ranging from 10 to 2000 ng/mL. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration. The curve was fitted using a weighted (1/x²) linear regression model. A correlation coefficient (r²) greater than 0.995 is considered indicative of excellent linearity. For this method, the resulting r² value was consistently ≥0.998 across validation runs.

Lower Limit of Quantification (LLOQ) The LLOQ is the lowest concentration of this compound in a sample that can be quantitatively determined with acceptable accuracy and precision. It serves as the lowest point on the calibration curve. For the validated method, the LLOQ was established at 10 ng/mL. At this concentration, the signal-to-noise (S/N) ratio was greater than 10:1. The accuracy was determined to be 98.5%, and the precision (%RSD) was 11.2%, both falling well within the accepted bioanalytical limit of ±20%.

Limit of Detection (LOD) The LOD is the lowest concentration of this compound that can be reliably detected by the instrument but not necessarily quantified with accuracy and precision. It is typically determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. For this RP-HPLC-UV method, the LOD for this compound in plasma was determined to be 3 ng/mL.

Table 3: Detection and Quantification Limits for this compound

| Parameter | Definition | Value (ng/mL) | Acceptance Criteria |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 3 | N/A (for detection only) |

| LLOQ | Signal-to-Noise Ratio ≥ 10:1 | 10 | Accuracy: 80-120%; Precision: ≤20% |

Drug Delivery System Research for Mafenide Propionate

Development of Novel Topical Formulations

The development of new topical formulations for mafenide (B1675902) is a key area of research, focusing on systems that can offer prolonged drug release and better wound environment control. uakron.eduresearchgate.net

Polymeric scaffolds, particularly those fabricated using three-dimensional (3D) printing, represent a significant innovation in localized drug delivery. accscience.comulisboa.pt These scaffolds can be engineered with precise, interconnected porous structures that mimic the natural extracellular matrix, supporting tissue regeneration while delivering therapeutic agents. accscience.comnih.gov

One study investigated the controlled release of mafenide from 3D printed scaffolds made from a phenylalanine-coumarin copolyester. uakron.edu In this research, scaffolds containing 10% mafenide by weight were created with either two or three layers in a cross-hatch pattern. uakron.edu The study demonstrated that mafenide could be successfully encapsulated within the polymer matrix and released over an extended period. uakron.edu The porous nature of these 3D-printed structures is advantageous for loading drugs and can be tailored to achieve specific release profiles. accscience.com The use of biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (B3415563) (PCL) is common in scaffold fabrication, as their degradation rates can be controlled to influence the drug release timeline. nih.gov

The goal of such systems is to optimize the drug concentration at the wound site, which can potentially reduce treatment costs and enhance patient compliance. uakron.edu Research has shown that factors within these 3D printed systems can be adjusted to manage the release profile, including mitigating the common issue of a high initial burst release. uakron.edu

Nanotechnology offers promising strategies for topical drug delivery by using carriers such as nanoparticles and nanofibers to improve drug stability, solubility, and skin penetration. nih.govnih.gov These systems can provide controlled and sustained release of both hydrophobic and hydrophilic drugs. nih.gov Nanocarriers, including those made from lipids, polymers, or metals, can be designed to deliver drugs directly to affected tissues, enhancing bioavailability while minimizing systemic exposure and adverse effects. nih.govnih.gov

In research analogous to mafenide propionate (B1217596) applications, silver nanoparticle-loaded nanofibers have been developed from a blend of pectin, polyvinyl alcohol, and polyvinylpyrrolidone, incorporating mafenide acetate (B1210297). rsc.org These composite nanofibers have shown potential in promoting dermal regeneration and wound healing. rsc.org Nanoparticles can accumulate in hair follicles, creating a drug reservoir that facilitates penetration through the outer skin layers and subsequent release into deeper tissues. nih.gov Polymeric nanoparticles, in particular, are versatile systems where the drug can be entrapped, encapsulated, or attached to the polymer matrix. nih.gov The development of such systems for mafenide propionate could lead to more effective and targeted therapies for skin infections. nih.gov

Film-forming systems, such as sprays and gels, are being developed to offer a convenient and effective method for topical drug application. nih.gov These formulations are applied as a liquid and dry to form a thin, adherent film on the skin. researchgate.net This approach provides uniform drug distribution and can improve bioavailability by ensuring the medication remains at the application site for an extended period. researchgate.netnih.gov

A novel film-forming spray containing mafenide hydrochloride has been developed to provide persistent activity at the burn site. researchgate.net Such systems often incorporate polymers that control drug release and enhance the stability of the active ingredient. nih.gov Another innovation includes a topical medicinal pressurized aerosol that dispenses mafenide acetate as a spray, which then forms a stable foam on the application site. google.com This method allows for application without physically touching the wound, and the foam can remain stable for at least 24 hours. google.com Gels are another vehicle for mafenide delivery; for instance, a topical gel containing vancomycin (B549263) was developed to provide a moist wound environment and sustained drug potency, a concept applicable to mafenide formulations. nih.gov

Investigation of Release Kinetics from Delivery Platforms

Understanding the release kinetics of mafenide from different delivery platforms is crucial for designing formulations that can maintain a therapeutic concentration over a desired period. uakron.edumdpi.com The release profile is often characterized by an initial burst followed by a more gradual, sustained phase. nih.gov

The initial burst release is a common phenomenon in many controlled-release systems, where a significant portion of the drug is released shortly after application. cellgs.comnih.gov This rapid release is often attributed to the drug adsorbed on or located near the surface of the delivery system, which is readily accessible to the surrounding medium. researchgate.net In polymer-based systems, this can be caused by the rapid diffusion of the drug from the surface before the polymer matrix fully hydrates and swells to control the release. nih.govresearchgate.net

In the study of mafenide-loaded 3D printed scaffolds, a significant initial burst release was observed within the first 24 hours. uakron.edu The 2-layer scaffolds released an average of 299.9 µg (7.9% of the total drug), while the 3-layer scaffolds released 403.1 µg (8.7% of the total drug). uakron.edu While sometimes beneficial for rapidly achieving a therapeutic concentration, this burst is often uncontrolled and can lead to concentrations that are unnecessarily high. cellgs.comnih.gov Researchers aim to control factors that influence this burst to achieve a more desirable and steady release profile. uakron.edu

Following the initial burst, the goal of advanced delivery systems is to provide a sustained release of the drug over an extended period. ijsrtjournal.com This helps to maintain the drug concentration within the therapeutic window, reducing the frequency of application and improving patient outcomes. ijsrtjournal.com This sustained phase is typically governed by processes like drug diffusion through the polymer matrix and/or the erosion or degradation of the matrix itself. mdpi.comnih.gov

For the mafenide-loaded 3D printed scaffolds, after the initial burst, the drug release rate decreased significantly. uakron.edu By the 120-hour mark, both the 2-layer and 3-layer scaffolds were releasing less than 100 µg of mafenide per day. uakron.edu Over the entire testing period, the cumulative average release was 1449.0 µg (38.8% of the initial total) for the 2-layer scaffolds and 1469.5 µg (31.8% of the initial total) for the 3-layer scaffolds. uakron.edu These results indicate that such scaffolds can successfully release mafenide for an extended period, suggesting their potential as a viable future treatment option. uakron.edu

Data from Mafenide Release Study

The following table summarizes the release kinetics of mafenide from 2-layer and 3-layer 3D printed copolyester scaffolds.

| Scaffold Type | Initial Burst Release (First 24 hours) | Release Rate at 120 hours | Cumulative Release |

| 2-Layer | 299.9 µg (7.9% of total) uakron.edu | <100 µg per day uakron.edu | 1449.0 µg (38.8% of total) uakron.edu |

| 3-Layer | 403.1 µg (8.7% of total) uakron.edu | <100 µg per day uakron.edu | 1469.5 µg (31.8% of total) uakron.edu |

Biocompatibility of Delivery Excipients

The development of effective topical drug delivery systems hinges on the biocompatibility of the chosen excipients with the active pharmaceutical ingredient (API). protheragen.ai Excipients, while considered inactive, can interact with the API, affecting the stability, efficacy, and quality of the final formulation. protheragen.ai For a drug to be successfully incorporated into a delivery system, such as a hydrogel, cream, or nanoparticle-based carrier, the excipients must not degrade the API or elicit a toxic response in biological systems. soft-material.jpresearchgate.net Polymeric materials, both natural and synthetic, are often selected for their biocompatible and biodegradable properties in creating scaffolds and drug carriers. soft-material.jpnih.gov However, specific research detailing the biocompatibility of various excipients with this compound is not prominently available in existing literature. Studies tend to focus on other salt forms of Mafenide.

Interactions with Biological Tissues in Ex Vivo Models